REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([CH:15]([CH3:17])[CH3:16])=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8].[I-:18].[Na+].C(OC)(C)(C)C>CC(C)=O>[I:18][CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([CH:15]([CH3:17])[CH3:16])=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8] |f:1.2|
|
Name
|
|
Quantity
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1.74 g
|
Type
|
reactant
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC=C(C=C1)C(C)C
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture has been cooled
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Type
|
WASH
|
Details
|
the mixture is washed three times with saturated Na2S2O3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvents are then removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
ICC=1N=C(OC1C)C1=CC=C(C=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |